molecular formula C15H15FN2O3S2 B2413644 3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide CAS No. 1795192-37-8

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide

Cat. No. B2413644
CAS RN: 1795192-37-8
M. Wt: 354.41
InChI Key: BQTZUDDISLSGMM-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, also known as AZD-8055, is a synthetic compound that belongs to the class of mammalian target of rapamycin (mTOR) inhibitors. It was first developed by AstraZeneca and is currently being studied for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related azetidinone analogues involves complex reactions that lead to the formation of compounds with potential as antimicrobial and antitubercular agents. This indicates the versatility of such structures in drug development and the potential for further modifications to enhance their activity (Chandrashekaraiah et al., 2014).
  • Fluorine-containing compounds, including those with structures related to azetidinones, have been synthesized and analyzed for their potential as antimicrobial agents. The presence of fluorine can significantly affect the biological activity and physical properties of these molecules (Bawazir & Abdel-Rahman, 2018).

Biological Activities

  • Sulfonamide derivatives incorporating thiophene and fluorine moieties have been explored for their inhibitory effects on carbonic anhydrases from Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new antimycobacterial agents with novel mechanisms of action (Ceruso et al., 2014).
  • Synthesis of fluorine-containing amino-heterocyclic compounds has shown that such structures can possess significant antimicrobial activity, offering insights into designing new therapeutic agents (Janakiramudu et al., 2017).

Chemical Properties and Applications

  • The introduction of fluorine atoms into azetidine derivatives has been shown to profoundly affect their reactivity and regioselectivity in nucleophilic substitution reactions, suggesting potential applications in synthetic organic chemistry and drug design (Banks, 2006).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S2/c16-11-3-5-13(6-4-11)23(20,21)14-9-18(10-14)15(19)17-8-12-2-1-7-22-12/h1-7,14H,8-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTZUDDISLSGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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